molecular formula C16H16N2O6S B11453160 5-Oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

5-Oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11453160
M. Wt: 364.4 g/mol
InChI Key: ZTSYVDQLBOTHAU-UHFFFAOYSA-N
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Description

5-Oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is a complex organic compound belonging to the thiazolo[4,5-b]pyridine class. This compound is notable for its unique structure, which includes a thiazole ring fused to a pyridine ring, and a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by its annulation to the pyridine ring. This process often requires the use of α,β-unsaturated ketones or α-ketoacids as starting materials . The reaction conditions usually involve cyclocondensation reactions under controlled temperatures and the presence of catalysts to facilitate the formation of the desired bicyclic scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different pharmacological activities .

Mechanism of Action

The mechanism of action of 5-Oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling and growth . Additionally, it can modulate the activity of various receptors and proteins, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O6S/c1-22-9-4-7(5-10(23-2)14(9)24-3)8-6-11(19)17-12-13(16(20)21)18-25-15(8)12/h4-5,8H,6H2,1-3H3,(H,17,19)(H,20,21)

InChI Key

ZTSYVDQLBOTHAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SN=C3C(=O)O

Origin of Product

United States

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